molecular formula C18H32O3 B3085106 9-Hydroxy-10,12-octadecadienoic acid CAS No. 115185-06-3

9-Hydroxy-10,12-octadecadienoic acid

Cat. No. B3085106
CAS RN: 115185-06-3
M. Wt: 296.4 g/mol
InChI Key: NPDSHTNEKLQQIJ-UHFFFAOYSA-N
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Description

9-Hydroxy-10,12-octadecadienoic acid (9-HODE) is a lipid molecule that belongs to the class of organic compounds known as lineolic acids and derivatives . These are derivatives of lineolic acid, a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions . It has a molecular formula of C18H32O3 .


Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 32 hydrogen atoms, and 3 oxygen atoms . The average mass is 296.445 Da and the monoisotopic mass is 296.235138 Da .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C18H32O3, an average mass of 296.445 Da, and a monoisotopic mass of 296.235138 Da .

Scientific Research Applications

Linoleic Acid Oxygenation

  • Research Focus: Investigation of oxygenation of linoleic acid by Aspergillus terreus.
  • Findings: Identification of 9(R)-Hydroperoxy-10(E),12(Z)-octadecadienoic acid (9R-HpODE) among other metabolites. The study highlights the mechanism of linoleic acid oxygenation in fungi and its potential applications in understanding fungal metabolism and biochemistry (Jernerén, Hoffmann, & Oliw, 2010).

Synthesis of Hydroxyoctadecadienoic Acid Isomers

  • Research Focus: Developing methods for synthesizing isomers of hydroxyoctadecadienoic acid.
  • Applications: The synthesis of these isomers from methyl linoleate has implications in chemical synthesis and could be relevant in the production of pharmaceuticals and bioactive compounds (Kuang Ping-ron, 2015).

Dermatological Applications

Antimicrobial and Antifungal Properties

  • Research Focus: Examining the antimicrobial activity of hydroxy fatty acids, including 9-HODE, produced by Pseudomonas.
  • Applications: This research opens avenues for the use of 9-HODE in antimicrobial therapies and in the control of fungal infections (Martin-Arjol, Bassas-Galia, Bermudo, Garcia, & Manresa, 2010).

Biocatalytic Applications

  • Research Focus: Using Lactobacillus rhamnosus as a biocatalyst for the hydration of unsaturated fatty acids, including the production of 9-HODE.
  • Implications: This study showcases the potential of microbial biocatalysis in producing hydroxy fatty acids like 9-HODE for industrial and pharmacological purposes (Serra & De Simeis, 2018).

Taste Modulation in Foods

  • Research Focus: Identifying octadecadien-12-ynoic acids, related to 9-HODE, in golden chanterelles and their role in taste modulation.
  • Applications: Understanding the role of such compounds in enhancing the flavor profiles of foods, potentially influencing the food industry (Mittermeier, Dunkel, & Hofmann, 2018).

Agricultural Applications

Cancer Research

  • Research Focus: Investigating the effects of 9-HODE on acute leukemia cells.
  • Findings: The study provides insights into the potential anti-tumor properties of 9-HODE, which could be significant in developing cancer therapies (Li, Chen, Wang, Li, Cai, Wei, & Dong, 2016).

Biotechnological Production

Metabolite Identification and Profiling

Mechanism of Action

9-Hydroxy-10,12-octadecadienoic acid is involved in various physiological processes such as cell signaling, cell proliferation, and cell apoptosis . It has antioxidant and anti-inflammatory properties . It is also involved in mediating pain perception and contributing to atherosclerosis . In a study, this compound showed significant hypoglycemic effects .

Safety and Hazards

The safety data sheet for a similar compound, (Z,Z)-9,12-Octadecadienoic acid, suggests that it does not meet the criteria for classification according to Regulation No 1272/2008/EC . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

9-Hydroxy-10,12-octadecadienoic acid has been associated with diseases involving oxidative stress, and as mediators of oxidative-stress-related diseases . It has been proposed as a marker for certain human diseases . Future research may focus on its role in these diseases and its potential therapeutic applications .

properties

IUPAC Name

9-hydroxyoctadeca-10,12-dienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDSHTNEKLQQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20868260
Record name 9-Hydroxyoctadeca-10,12-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15514-85-9
Record name 9-Hydroxy-10,12-octadecadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15514-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Hydroxyoctadeca-10,12-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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